An In-depth Technical Guide to 3-(3-Chloro-4-cyanophenyl)benzoic acid
An In-depth Technical Guide to 3-(3-Chloro-4-cyanophenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-4-cyanophenyl)benzoic acid, registered under CAS number 1355247-06-1, is a biaryl carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its rigid, well-defined structure, featuring a chlorinated and cyanated phenyl ring linked to a benzoic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple functional groups—a carboxylic acid, a nitrile, and a chloro substituent—offers numerous points for chemical modification, making it a valuable building block for creating targeted therapeutic agents and novel materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on providing practical, field-proven insights for laboratory professionals.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3-(3-Chloro-4-cyanophenyl)benzoic acid is fundamental to its application in synthesis and formulation. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1355247-06-1 | [1] |
| Molecular Formula | C₁₄H₈ClNO₂ | [2] |
| Molecular Weight | 257.67 g/mol | [2] |
| IUPAC Name | 3-(3-Chloro-4-cyanophenyl)benzoic acid | [2] |
| Synonyms | 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach
The most direct and widely employed method for the synthesis of biaryl compounds like 3-(3-Chloro-4-cyanophenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[6] The core of this reaction is the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[5]
Two primary retrosynthetic pathways can be envisioned for the synthesis of the target molecule:
-
Pathway A: Coupling of a boronic acid derivative of the 3-benzoic acid ring with a halogenated 2-chloro-4-cyanobenzene.
-
Pathway B: Coupling of a boronic acid derivative of the 2-chloro-4-cyanobenzene ring with a halogenated 3-benzoic acid.
Pathway B is often preferred due to the commercial availability and stability of 3-bromobenzoic acid and the corresponding boronic acid of the other fragment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 3-(3-Chloro-4-cyanophenyl)benzoic acid via the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 4-bromo-2-chlorobenzonitrile, followed by conversion of the second bromo group to a nitrile.
Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and (3-Chloro-4-bromophenyl)boronic Acid
-
Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-chloro-4-bromophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1, v/v).
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Cyanation of the Bromo-intermediate
The resulting bromo-biphenyl-carboxylic acid can be converted to the final nitrile product through various cyanation methods, such as a Rosenmund-von Braun reaction using copper(I) cyanide.
Caption: General workflow for the synthesis and analysis of the target compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-(3-Chloro-4-cyanophenyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzoic acid ring will exhibit splitting patterns influenced by the carboxylic acid and the biaryl linkage. The protons on the 3-chloro-4-cyanophenyl ring will also show characteristic splitting. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm).[7][8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the range of 165-175 ppm. The nitrile carbon will appear around 115-120 ppm. The remaining aromatic carbons will resonate in the 120-150 ppm region.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]
-
A strong C=O stretching vibration from the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.[10]
-
A C≡N stretching vibration from the nitrile group, usually appearing in the 2260-2220 cm⁻¹ region.
-
C-Cl stretching vibrations, which are typically found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent ion corresponding to its molecular weight (257.67 g/mol ), likely as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.
Applications in Research and Drug Discovery
The structural motifs present in 3-(3-Chloro-4-cyanophenyl)benzoic acid are of significant interest in medicinal chemistry.
-
Scaffold for Biologically Active Molecules: Biphenyl structures are common in pharmacologically active compounds. The rigid nature of the biaryl system provides a well-defined orientation of substituents for interaction with biological targets.[2]
-
Mineralocorticoid Receptor (MR) Antagonists: A structurally related compound, PF-3882845, which incorporates the 3-chloro-4-cyanophenyl moiety, has been identified as a potent and orally efficacious mineralocorticoid receptor (MR) antagonist.[11] Such compounds have potential applications in the treatment of hypertension and nephropathy.[11] The carboxylic acid group in these molecules is often crucial for activity and pharmacokinetic properties.[11]
-
Intermediate for Further Synthesis: The carboxylic acid and nitrile functionalities can be readily converted into other functional groups, such as amides, esters, and amines, allowing for the generation of libraries of compounds for biological screening.
Safety and Handling
As with all laboratory chemicals, 3-(3-Chloro-4-cyanophenyl)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Conclusion
3-(3-Chloro-4-cyanophenyl)benzoic acid is a valuable and versatile building block for chemical synthesis. Its preparation via the robust Suzuki-Miyaura cross-coupling reaction makes it readily accessible for research and development. The presence of multiple, synthetically tractable functional groups, combined with the demonstrated biological activity of structurally related compounds, positions it as a compound of high interest for the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical entity.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Meyers, M. J., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979–6002.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]
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ResearchGate. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]
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